(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE
CAS No.: 138769-96-7
Cat. No.: VC21207281
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138769-96-7 |
---|---|
Molecular Formula | C7H7NO2 |
Molecular Weight | 137.14 g/mol |
IUPAC Name | (5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1-carbonitrile |
Standard InChI | InChI=1S/C7H7NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,6-7,9-10H/t6-,7+/m0/s1 |
Standard InChI Key | NKIDLXZFLYJKGO-NKWVEPMBSA-N |
Isomeric SMILES | C1=C[C@@H]([C@@H](C(=C1)C#N)O)O |
SMILES | C1=CC(C(C(=C1)C#N)O)O |
Canonical SMILES | C1=CC(C(C(=C1)C#N)O)O |
Introduction
Chemical Identity and Nomenclature
(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE is a functionalized cyclohexadiene with a cyano group and two hydroxyl substituents in specific stereochemical configurations. The compound exists in both its free diol form and as a protected acetonide derivative, each with distinct chemical identifiers and properties.
Primary Identifiers
The compound's key identifiers are summarized in the following table:
Parameter | Free Diol Form | Acetonide Form |
---|---|---|
CAS Registry Number | 138769-96-7 | 150767-96-7 |
Molecular Formula | C₇H₇NO₂ | C₁₀H₁₁NO₂ |
Molecular Weight | 137.14 g/mol | 177.20 g/mol |
Stereochemical Designation | (+)-cis-(1S,2R) | (+)-cis-(3aR,7aS) |
The compound features a unique stereochemical arrangement with the hydroxyl groups in a cis orientation, accompanied by a specific optical rotation indicated by the (+) prefix . This stereochemical configuration is critical for its potential applications in asymmetric synthesis and as a chiral building block.
Synonyms and Alternative Naming Conventions
Several synonyms exist for this compound, reflecting different chemical nomenclature systems:
For the free diol form:
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CIS-(1S,2R)-3-CYANO-3,5-CYCLOHEXADIENE-1,2-DIOL
For the acetonide form:
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(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-4-carbonitrile
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(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-2H-1,3-benzodioxole-4-carbonitrile
These nomenclature variations highlight the compound's structural complexity and the different approaches to identifying its stereochemical features.
Structural Characteristics
Molecular Structure
The free diol form consists of a cyclohexadiene core with a cyano group at position 3 and two hydroxyl groups at positions 1 and 2 in a cis arrangement. This structure creates a chiral molecule with specific R and S configurations at the stereogenic centers.
The acetonide derivative involves protection of the two hydroxyl groups as a cyclic acetal using acetone, resulting in a bicyclic structure with a benzodioxole-like framework fused to the original cyclohexadiene ring .
Structural Identifiers
Modern chemical databases use several standardized identifiers to unambiguously specify chemical structures:
InChI and InChIKey
For the acetonide form:
-
InChI: InChI=1S/C10H11NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5,8-9H,1-2H3/t8-,9+/m0/s1
These standardized identifiers facilitate unambiguous identification in chemical databases and literature searches.
Physicochemical Properties
Computed Physical Properties
Computational models have predicted several key physical properties for both forms of the compound:
Property | Free Diol Form | Acetonide Form |
---|---|---|
Density | 1.33±0.1 g/cm³ | 1.17±0.1 g/cm³ |
Boiling Point | 341.2±42.0 °C | 294.6±40.0 °C |
pKa | 12.20±0.60 | Not reported |
These predicted values provide insights into the compound's physical behavior under various conditions .
Structural Properties
For the acetonide form, additional computed structural characteristics include:
Property | Value |
---|---|
XLogP3-AA | 0.9 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 0 |
Exact Mass | 177.078978594 Da |
These properties influence the compound's behavior in biological systems and its potential pharmaceutical applications .
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR)
For cyclohexadiene diols with similar structural features, typical ¹H NMR signals include:
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Hydroxyl protons: δ 4.0-6.0 ppm (in DMSO-d₆), often displaying vicinal coupling
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Vinylic protons: δ 5.5-6.5 ppm
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Methine protons adjacent to hydroxyl groups: δ 3.5-4.5 ppm
¹³C NMR would typically show signals for:
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Cyano carbon: δ 115-120 ppm
-
Vinylic carbons: δ 120-140 ppm
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Carbons bearing hydroxyl groups: δ 65-75 ppm
For the acetonide form, additional signals would be expected for the two methyl groups (δ 25-30 ppm) and the quaternary acetal carbon (δ 105-110 ppm) .
Supplier | Product Number | Purity | Package Size | Price |
---|---|---|---|---|
American Custom Chemicals Corporation | CCH0006749 | 95.00% | 5 mg | $502.68 |
This price point suggests its status as a specialty research chemical rather than a bulk industrial product .
Supplier Network
Several chemical suppliers reportedly offer this compound or can synthesize it upon request:
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Shanghai Anhua Biotechnology Co., Ltd.
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Think Life Science (listing the compound in their product catalog)
The relatively high price and limited availability indicate that this compound is primarily produced for specialized research applications rather than large-scale industrial use.
Structural Relationships and Analogues
(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE belongs to a broader class of cis-dihydrodiols, which have significant importance in organic synthesis and biocatalysis. Several structurally related compounds provide context for understanding its properties and potential applications.
Related Dihydrodiols
Structurally similar compounds include:
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cis-2,3-Dihydro-2,3-dihydroxydibenzofuran (C₁₂H₁₀O₃): A related dihydrodiol with an oxygen-containing heterocyclic structure
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(+)-CIS-2(S),3(S)-2,3-DIHYDROXY-2,3-DIHYDROIODOBENZENE (C₆H₇IO₂): A halogenated analogue containing iodine instead of a cyano group, with different stereochemistry at the hydroxyl-bearing carbons
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2,3-Dihydroxynaphthalene (C₁₀H₈O₂): An aromatic diol with hydroxyl groups in similar positions but lacking the partially reduced ring structure
These structural relationships suggest potential common synthetic pathways and similar reactivity patterns among this class of compounds.
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